4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 4 and 3 positions, respectively, and an isopropyl group at the 1 position of the pyrrolo[2,3-b]pyridine core. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
The synthesis of 4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The initial step involves the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions. This can be achieved using various methods, such as the condensation of pyrrole with pyridine derivatives under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced at the 1 position through alkylation reactions. This step often involves the use of isopropyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Halogenation: The final step involves the selective halogenation of the pyrrolo[2,3-b]pyridine core to introduce bromine and iodine atoms at the 4 and 3 positions, respectively. This can be achieved using halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
4-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents and organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and carbon atoms in the pyrrolo[2,3-b]pyridine core. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds. These reactions typically require palladium catalysts and boronic acids or alkynes as coupling partners.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets involved in cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers use the compound to study its biological activity and potential therapeutic effects, including its ability to inhibit specific enzymes and signaling pathways.
Mechanism of Action
The mechanism of action of 4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit kinase enzymes by competing with ATP for binding to the active site, thereby blocking phosphorylation events critical for cell signaling and proliferation.
Comparison with Similar Compounds
4-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
4-Bromo-3-chloro-1-isopropyl-1H-pyrrolo[2,3-b]pyridine: This compound has a chlorine atom instead of iodine at the 3 position, which may result in different reactivity and biological activity.
4-Bromo-3-fluoro-1-isopropyl-1H-pyrrolo[2,3-b]pyridine: The presence of a fluorine atom at the 3 position can influence the compound’s electronic properties and interactions with molecular targets.
4-Bromo-3-methyl-1-isopropyl-1H-pyrrolo[2,3-b]pyridine: The methyl group at the 3 position may affect the compound’s steric properties and its ability to participate in specific chemical reactions.
Properties
IUPAC Name |
4-bromo-3-iodo-1-propan-2-ylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIN2/c1-6(2)14-5-8(12)9-7(11)3-4-13-10(9)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNMFDIEMSHZAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CN=C21)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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